2,6-diamino-5-nitroso-1H-pyrimidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-diamino-5-nitroso-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O2/c5-2-1(9-11)3(10)8-4(6)7-2/h(H5,5,6,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMRLFSFHWCUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=NC1=O)N)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(NC(=NC1=O)N)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 2,6-Diamino-5-nitroso-1H-pyrimidin-4-one
The preparation of this compound is typically achieved through a two-step process involving the initial construction of the pyrimidine (B1678525) ring system followed by the introduction of the nitroso group at the C5 position.
The foundational pyrimidine structure, 2,6-diaminopyrimidin-4(1H)-one (also known as 2,6-diamino-4-hydroxypyrimidine), is commonly synthesized via a condensation reaction. orgsyn.org This method, a modification of the Traube synthesis, involves the reaction of a guanidine (B92328) salt with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) or methyl cyanoacetate. orgsyn.orggoogle.com The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, in the presence of a strong base like sodium methoxide (B1231860) or sodium ethoxide. orgsyn.orggoogle.com The base facilitates the deprotonation of the active methylene compound and the subsequent cyclization with guanidine to form the pyrimidine ring. orgsyn.org
Table 1: Key Precursors for Ring Closure Synthesis
| Precursor 1 | Precursor 2 | Base/Solvent System | Product |
|---|---|---|---|
| Guanidine Salt | Methyl Cyanoacetate | Sodium Methoxide / Methanol | 2,6-Diamino-4-hydroxypyrimidine |
This table summarizes common starting materials for the synthesis of the pyrimidine intermediate.
Following the formation of the 2,6-diamino-4-hydroxypyrimidine ring, the nitroso group is introduced. This is achieved through a regioselective electrophilic substitution reaction at the C5 position of the pyrimidine ring. The C5 position is highly activated towards electrophilic attack due to the electron-donating effects of the two amino groups at positions 2 and 6. The nitrosation is typically performed by treating the pyrimidine intermediate with a nitrosating agent, such as sodium nitrite (B80452), in an acidic medium. google.comevitachem.com Dilute formic acid or acetic acid are commonly used to generate the nitrosating species, nitrous acid, in situ. evitachem.comgoogle.com The reaction proceeds to yield this compound, often as a crystalline solid that can be isolated by filtration. google.com
Reactivity Profiles and Mechanistic Aspects of Chemical Reactions
The chemical behavior of this compound is dictated by its unique electronic structure. The electron-withdrawing nitroso group deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, while the amino groups can act as nucleophiles themselves.
The pyrimidine ring in this compound is generally electron-deficient, a character that is further enhanced by the nitroso group. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) , particularly at positions activated by the electron-withdrawing group. While direct examples for this specific molecule are specialized, related 5-nitropyrimidines readily undergo substitution of leaving groups (like halogens) with various nucleophiles. chemrxiv.org In some cases, even the nitro group itself can be displaced by a strong nucleophile under certain conditions, an unusual but documented reaction in related pyrimidine systems. researchgate.net
Conversely, the amino groups at positions 2 and 6 are nucleophilic and can participate in reactions. For instance, they can undergo further substitution or condensation reactions to form more complex derivatives. evitachem.com Electrophilic substitution on the pyrimidine ring itself is generally difficult due to its electron-poor nature. rsc.org However, the C5 position is highly activated by the two amino groups before the introduction of the nitroso group, allowing for the key nitrosation reaction. evitachem.com
A primary and highly useful transformation of this compound is the reduction of its nitroso group. The nitroso moiety is readily reduced to a primary amino group (-NH2). evitachem.com This reaction converts the compound into 2,4,5-triamino-6-hydroxypyrimidine . google.com This reduction is a critical step in the synthesis of other important heterocyclic compounds, such as guanine (B1146940). google.com
The reduction can be carried out using various methods. Catalytic hydrogenation is a common and effective approach. google.com Other reducing agents used for aromatic nitro and nitroso compounds, such as sodium sulfide (B99878) or sodium sulfhydrate, are also applicable. google.com The resulting triaminopyrimidine is a versatile intermediate, with the newly formed C5 amino group able to participate in subsequent ring-closing reactions to form fused heterocyclic systems, most notably purines. google.com
Table 2: Summary of Reactivity
| Reaction Type | Reactive Site(s) | Reagents/Conditions | Product Type |
|---|---|---|---|
| Nucleophilic Substitution | Pyrimidine Ring | Nucleophiles | Substituted Pyrimidines |
| Reduction | C5-Nitroso Group | Catalytic Hydrogenation, NaSH | 2,4,5-Triamino-6-hydroxypyrimidine |
This table outlines the principal chemical reactivities of this compound.
Condensation and Cyclization Reactions
The chemical reactivity of this compound makes it a valuable precursor in the synthesis of fused heterocyclic systems, most notably purines. The strategic placement of the nitroso group at the C5 position, adjacent to an amino group, is pivotal for these transformations. The typical reaction pathway involves a condensation step following the reduction of the nitroso group.
A primary application of this compound is in the Traube purine (B94841) synthesis. This process begins with the reduction of the C5-nitroso group to a primary amine. This reduction is commonly achieved through catalytic hydrogenation or by using reducing agents like sodium dithionite. The resulting intermediate, 2,4,5-triamino-6-hydroxypyrimidine, possesses vicinal amino groups at positions 4 and 5, which are primed for cyclization.
The general scheme for this transformation is as follows:
Reduction: The nitroso group of this compound is reduced to an amino group, forming 2,4,5-triamino-6-hydroxypyrimidine. google.com
Condensation and Cyclization: The resulting triaminopyrimidine is treated with a suitable one-carbon electrophile, such as formic acid or its derivatives, to construct the fused imidazole (B134444) ring. google.comgoogle.com
This synthetic route is a cornerstone in the production of guanine and its derivatives, which are fundamental components of nucleic acids and have significant roles in various biological processes. publish.csiro.au
Table 1: Key Cyclization Reactions
| Starting Material | Reagent(s) | Key Intermediate | Final Product | Reaction Type |
|---|---|---|---|---|
| This compound | 1. Hydrogenation (e.g., Catalytic) 2. Formic Acid (HCOOH) | 2,4,5-Triamino-6-hydroxypyrimidine | Guanine | Reduction followed by Condensation-Cyclization |
Oxidation Reactions and N-Oxide Formation
The oxidation of this compound and its close analogs can proceed at two principal sites: the C5-nitroso group and the ring nitrogen atoms. The reaction outcomes are highly dependent on the oxidizing agent and reaction conditions.
A significant transformation is the oxidation of the nitroso group to a nitro group (-NO2). This conversion is typically achieved using strong oxidizing agents. For instance, the oxidation of the related compound 5-nitrosopyrimidine-4,6-diamine with hydrogen peroxide in trifluoroacetic acid yields 5-nitropyrimidine-4,6-diamine. publish.csiro.au This suggests that under similar conditions, this compound would likely be converted to 2,6-diamino-5-nitro-1H-pyrimidin-4-one.
In addition to the oxidation of the substituent, the pyrimidine ring itself is susceptible to N-oxidation, leading to the formation of pyrimidine N-oxides. The presence of electron-donating amino groups on the ring facilitates this process. The oxidation of 5-nitrosopyrimidine-4,6-diamine with peroxytrifluoroacetic acid has been shown to produce not only the 5-nitro derivative but also 5-nitropyrimidine-4,6-diamine 1,3-dioxide. publish.csiro.au This indicates that both ring nitrogens can be oxidized. Similarly, the oxidation of 5-nitroso-2,4,6-triaminopyrimidine (B18466) with the same reagent resulted in the formation of both 5-nitro-2,4,6-triaminopyrimidine (B1305389) 1-N-oxide and the corresponding 1,3-di-N-oxide. researchgate.net These findings suggest a high propensity for N-oxide formation in highly aminated nitrosopyrimidines. The N-oxide functional group significantly alters the electronic properties of the pyrimidine ring and can be a precursor for further functionalization. rsc.org
Table 2: Products from the Oxidation of Aminated 5-Nitrosopyrimidines
| Starting Material | Oxidizing Agent | Product(s) | Reference |
|---|---|---|---|
| 5-Nitrosopyrimidine-4,6-diamine | H₂O₂ in Trifluoroacetic Acid | • 5-Nitropyrimidine-4,6-diamine • 5-Nitropyrimidine-4,6-diamine 1,3-dioxide • 4,6-Diamino-5-nitropyrimidin-2-ol | publish.csiro.au |
| 5-Nitroso-2,4,6-triaminopyrimidine | Peroxytrifluoroacetic Acid | • 5-Nitro-2,4,6-triaminopyrimidine 1-N-oxide • 5-Nitro-2,4,6-triaminopyrimidine 1,3-di-N-oxide | researchgate.net |
Intramolecular Rearrangements and Tautomeric Interconversions
The structure of this compound is subject to several important isomeric transformations, including tautomerism and, under certain conditions, intramolecular rearrangements.
Tautomerism: This compound can exist in multiple tautomeric forms. The most significant are the keto-enol and nitroso-oximino tautomerisms.
Keto-Enol Tautomerism: The pyrimidin-4-one ring can exhibit tautomerism analogous to that seen in uracil. The keto form, this compound, is in equilibrium with its enol tautomer, 2,6-diamino-5-nitrosopyrimidin-4-ol. While the keto form is generally predominant in the solid state for related pyrimidones, the equilibrium in solution can be influenced by the solvent. nih.govresearchgate.net The compound is often named as a hydroxyl derivative, reflecting the existence of this tautomeric form. sigmaaldrich.comchemspider.com
Nitroso-Oximino Tautomerism: The C5-nitroso group, being adjacent to the C5 carbon which is part of a double bond system, can tautomerize to an oximino (or quinone-oxime) form. This equilibrium involves the migration of a proton from the ring to the oxygen of the nitroso group, resulting in a C=N-OH (oxime) functionality. researchgate.net This tautomer is formally named 2,6-diamino-1,6-dihydro-5-(hydroxyimino)pyrimidin-4-one. The existence of nitroso-oxime tautomerism is a well-documented phenomenon in related chemical systems. researchgate.net
Intramolecular Rearrangements: While direct intramolecular rearrangement of this compound is not widely reported, a relevant transformation in pyrimidine chemistry is the Fischer-Hepp type rearrangement. This reaction involves the migration of a nitroso group from an exocyclic nitrogen atom to the C5 position of the pyrimidine ring. This rearrangement typically occurs under acidic conditions and requires the pyrimidine ring to be activated by electron-donating groups. beilstein-journals.org Although this reaction describes the formation, rather than the rearrangement, of a C5-nitroso bond, it underscores the potential for the nitroso group to migrate within activated pyrimidine systems.
Table 3: Tautomeric Forms of the Compound
| Tautomer Name | Structural Description |
|---|---|
| This compound | Keto form (Amide) |
| 2,6-diamino-5-nitrosopyrimidin-4-ol | Enol form (Hydroxy) |
| 2,6-diamino-1,6-dihydro-5-(hydroxyimino)pyrimidin-4-one | Oximino form (Quinone-oxime) |
Structural Elucidation and Advanced Spectroscopic Characterization
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
While a specific crystal structure for 2,6-diamino-5-nitroso-1H-pyrimidin-4-one is not publicly available, studies on closely related compounds, such as 2-amino-4,6-dimethoxy-5-nitropyrimidine and 4-amino-2,6-dimethoxy-5-nitropyrimidine, reveal that the pyrimidine (B1678525) ring is essentially planar. nih.gov It is therefore highly probable that the pyrimidine ring of this compound also adopts a planar conformation. The amino and nitroso groups are expected to be coplanar with the ring to maximize electronic conjugation.
The precise bond lengths and angles would be influenced by the electronic effects of the substituents. For instance, the C-N bonds of the amino groups are expected to have some double-bond character due to resonance with the pyrimidine ring.
The presence of multiple hydrogen bond donors (the two amino groups and the ring nitrogen) and acceptors (the carbonyl oxygen, the nitroso nitrogen and oxygen, and the ring nitrogens) suggests that this compound will exhibit an extensive network of intermolecular hydrogen bonds in the solid state. These interactions are crucial in dictating the crystal packing arrangement.
Identification of Tautomeric Forms in the Solid State
The phenomenon of tautomerism is a critical aspect of the structural chemistry of pyrimidine derivatives, influencing their physicochemical properties and biological activities. For this compound, several potential tautomeric forms can exist due to the migration of protons between the pyrimidine ring nitrogens, the exocyclic amino groups, and the carbonyl/hydroxyl group. The predominant tautomer in the solid state is determined by the intricate interplay of intramolecular and intermolecular forces, primarily hydrogen bonding, which stabilizes the crystal lattice.
While direct experimental crystallographic or solid-state NMR data for this compound is not extensively documented in publicly available literature, the tautomeric behavior of related 4-hydroxypyrimidine (B43898) derivatives has been investigated. Studies on similar compounds, such as 2-amino-5,6-dimethylpyrimidin-4-one, have shown a strong preference for the keto tautomer in the solid state. nih.gov This preference is largely attributed to the formation of robust hydrogen-bonding networks.
The primary potential tautomers of this compound include the keto-amino, enol-amino, keto-imino, and enol-imino forms. The nitroso group can also exhibit tautomerism, potentially existing in an oxime form. The relative stability of these forms is dictated by factors such as aromaticity, resonance stabilization, and the strength of intermolecular interactions within the crystal lattice.
Theoretical and computational studies on related formamidopyrimidines have highlighted that the diamino-keto isomer is often the most stable form. researchgate.net The polarity of the surrounding environment can also influence the tautomeric equilibrium, with more polar solvents or solid-state environments potentially stabilizing more polar tautomers. researchgate.net
Advanced spectroscopic techniques are instrumental in identifying the dominant tautomeric forms in the solid state. Solid-state NMR spectroscopy, for instance, can provide detailed information about the local chemical environment of each atom, allowing for the differentiation between tautomers. chemspider.comchemicalbook.com Vibrational spectroscopy, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can also be employed to identify the characteristic vibrational modes associated with different functional groups present in each tautomer.
Based on the studies of analogous pyrimidine systems, it is highly probable that this compound exists predominantly in one of the keto-amino tautomeric forms in the solid state, as this configuration typically allows for the most extensive and stable hydrogen-bonding network.
Table of Possible Tautomeric Forms
The following table illustrates the primary potential tautomeric forms of the core pyrimidine ring system.
| Tautomeric Form | Structural Representation | Key Features |
| Keto-Amino (1H) | ![]() | Pyrimidin-4-one ring, amino groups, N1 protonated |
| Keto-Amino (3H) | ![]() | Pyrimidin-4-one ring, amino groups, N3 protonated |
| Enol-Amino | ![]() | Pyrimidin-4-ol ring, amino groups |
| Keto-Imino | ![]() | Pyrimidin-4-one ring, one imino group |
Derivatives and Analogues: Synthesis and Structure Reactivity Relationships
Design and Synthesis of Substituted 2,6-Diamino-5-nitroso-1H-pyrimidin-4-one Derivatives
The synthesis of substituted derivatives of this compound allows for the fine-tuning of its chemical and physical properties. A common strategy involves the introduction of substituents at various positions on the pyrimidine (B1678525) ring prior to or after nitrosation. For instance, the condensation of appropriately substituted malonic acid diesters with guanidine (B92328) can yield 5-substituted 2-amino-4,6-dihydroxypyrimidines, which can then be nitrosated.
In one notable study, a series of 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine derivatives were synthesized. This was achieved by reacting the corresponding chloro-substituted pyrimidines with various benzyl (B1604629) alcohols. The resulting benzyloxy derivatives were then subjected to nitrosation to yield the desired products. This research highlighted the feasibility of introducing bulky aromatic groups at the 4- or 6-position, thereby creating a library of compounds with diverse structural features.
The synthesis of the parent compound, often referred to as 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (B16450) in the literature, is a crucial first step. nih.gov A typical procedure involves the reaction of guanidine nitrate (B79036) with ethyl cyanoacetate (B8463686) to form 2,4-diamino-6-hydroxypyrimidine. nih.gov This intermediate is then treated with sodium nitrite (B80452) in an acidic medium, such as acetic acid or a dilute formic acid solution, to introduce the nitroso group at the 5-position, yielding the final product. nih.gov
| Step | Reactants | Product | Key Conditions |
|---|---|---|---|
| 1. Cyclization | Guanidine nitrate, Ethyl cyanoacetate | 2,4-diamino-6-hydroxypyrimidine | Reflux in the presence of a base (e.g., sodium ethoxide) |
| 2. Nitrosation | 2,4-diamino-6-hydroxypyrimidine, Sodium nitrite | 2,4-diamino-6-hydroxy-5-nitrosopyrimidine | Acidic medium (e.g., acetic acid or formic acid) |
Exploration of Functionalization Strategies at Amino and Ring Positions
Functionalization of this compound can be achieved at both the amino groups and various positions on the pyrimidine ring. The reactivity of the different sites on the molecule allows for a range of chemical transformations.
Ring Functionalization:
The pyrimidine ring itself is amenable to substitution, particularly at the 4- and 6-positions. The hydroxyl group at the 4-position can be converted to a chloro group by treatment with reagents like phosphorus oxychloride (POCl₃). This chloro-substituted pyrimidine is a versatile intermediate that can undergo nucleophilic substitution with various nucleophiles, including amines and alkoxides, to introduce a wide range of functional groups. For example, 2,4-diamino-6-chloropyrimidine can be reacted with substituted methanols in the presence of a base to yield 2,4-diamino-6-alkoxypyrimidines.
The 5-position is activated by the adjacent amino and hydroxyl/oxo groups, facilitating the crucial nitrosation reaction. Further substitution at this position, beyond the nitroso group, is less common but can be achieved in some cases through modification of the synthetic route.
Amino Group Functionalization:
While direct N-acylation or N-alkylation of the amino groups of this compound is not extensively detailed in readily available literature, the amino groups are generally expected to exhibit nucleophilic character. In related pyrimidine systems, the amino groups can undergo reactions such as acylation. For example, a patent describes the acylation of 2,4-diamino-5-nitroso-6-hydroxypyrimidine with formamide (B127407) in the presence of a catalyst to produce 2,4-diamino-6-hydroxy-5-formamidopyrimidine. google.com This transformation is a key step in an alternative synthesis of guanine (B1146940). google.com
Another approach to modifying the properties of the pyrimidine ring involves N-oxidation. For instance, 2,6-diamino-4-chloropyrimidine can be reacted with a peroxy acid to form the corresponding N-oxide. This modification can alter the electronic properties of the ring and influence subsequent reactions.
Impact of Structural Modifications on Reaction Pathways
Structural modifications to the this compound scaffold have a profound impact on its subsequent reactivity and the pathways of cyclization reactions. The electronic nature of the substituents can either enhance or diminish the reactivity of the molecule towards cyclizing agents.
The presence of the nitroso group at the 5-position is critical for the conversion to fused heterocyclic systems. This group is readily reduced to an amino group, creating a highly reactive 1,2-diamine functionality on the pyrimidine ring. The nature of the substituents at other positions on the ring can influence the ease of this reduction and the subsequent cyclization.
For example, in the synthesis of guanine, the reduction of the nitroso group in 2,4-diamino-6-hydroxy-5-nitrosopyrimidine yields 2,4,5-triamino-6-hydroxypyrimidine. nih.gov The electronic properties of any substituents on the ring would affect the nucleophilicity of the newly formed 5-amino group, which is crucial for the final ring-closing step.
A patent discloses a method for preparing guanine that involves the cyclization of 2,4-diamino-6-hydroxy-5-formamidopyrimidine in formic acid. google.com This illustrates how modification of the 5-amino group (in its protected form) directs the reaction towards the formation of the imidazole (B134444) ring of guanine.
Conversion to Fused Heterocyclic Systems: Purines and Pteridines
The primary synthetic utility of this compound and its derivatives lies in their role as precursors to purines and pteridines.
Purine (B94841) Synthesis:
The most prominent example of purine synthesis from this pyrimidine is the production of guanine. The traditional pathway involves the reduction of the 5-nitroso group of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine to an amino group, yielding 2,4,5-triamino-6-hydroxypyrimidine. nih.gov This triaminopyrimidine is then cyclized with a one-carbon unit, typically formic acid, to construct the imidazole ring, thus forming guanine. nih.gov An alternative, more direct route involves the reaction of 2,4-diamino-6-hydroxy-5-formamidopyrimidine in formic acid. google.com
| Starting Material | Key Intermediate | Cyclizing Agent | Final Product |
|---|---|---|---|
| 2,4-diamino-6-hydroxy-5-nitrosopyrimidine | 2,4,5-triamino-6-hydroxypyrimidine | Formic Acid | Guanine |
| 2,4-diamino-6-hydroxy-5-formamidopyrimidine | N/A (Direct Cyclization) | Formic Acid | Guanine |
Pteridine (B1203161) Synthesis:
Pteridines can be synthesized by the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. The reduction of this compound provides the necessary 2,5,6-triaminopyrimidin-4-one intermediate. This intermediate can then be reacted with various dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, to form the pteridine ring system. The choice of the dicarbonyl compound determines the substituents on the newly formed pyrazine (B50134) ring of the pteridine. For instance, condensation with glyoxal would yield an unsubstituted pteridine at the 6- and 7-positions, while diacetyl would lead to a 6,7-dimethylpteridine derivative.
The versatility of this compound and its derivatives as precursors to these important heterocyclic systems underscores their significance in medicinal and materials chemistry. The ability to strategically modify the pyrimidine core allows for the creation of a vast chemical space of purine and pteridine analogues with potentially novel biological activities.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy of a molecule.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its thermodynamic properties.
A typical DFT study involves optimizing the molecular geometry to find the lowest energy structure. From this, key energetic data such as the total energy, enthalpy of formation, and vibrational frequencies can be calculated. Vibrational frequency analysis is crucial as it confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides a theoretical infrared (IR) spectrum. For related pyrimidine (B1678525) systems, DFT has been used to investigate reaction mechanisms by identifying intermediates and calculating the energy barriers between them.
Illustrative Data: Optimized Geometric Parameters This table shows an example of the kind of data a DFT geometry optimization would yield for 2,6-diamino-5-nitroso-1H-pyrimidin-4-one. The values are hypothetical and for illustrative purposes only.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G**) |
| Bond Length | N1-C2 | 1.38 Å |
| C5-N(nitroso) | 1.45 Å | |
| N(nitroso)-O | 1.22 Å | |
| C4=O | 1.25 Å | |
| Bond Angle | C2-N3-C4 | 115.0° |
| C5-C4-N3 | 120.5° | |
| Dihedral Angle | N3-C4-C5-C6 | 0.0° |
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO represents the ability of a molecule to donate an electron, while the LUMO energy represents its ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity.
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It helps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. In a typical MEP map, red areas indicate negative potential (electron-rich, e.g., around oxygen atoms), while blue areas indicate positive potential (electron-poor, e.g., around amino hydrogens). This analysis is invaluable for predicting how the molecule will interact with other molecules.
Illustrative Data: Quantum Chemical Descriptors This table provides an example of electronic properties that would be calculated. The values are for illustrative purposes.
| Parameter | Description | Hypothetical Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.7 |
Mechanistic Studies of Reactions via Computational Pathways
Computational chemistry can map out the entire pathway of a chemical reaction, providing a step-by-step understanding that is often impossible to observe experimentally. By calculating the energies of reactants, products, transition states, and intermediates, a reaction's energy profile can be constructed.
For a molecule like this compound, computational studies could investigate its synthesis, degradation, or its role in multi-step reactions such as the synthesis of pteridines. For example, the reduction of the nitroso group is a key step in the synthesis of many biologically active compounds. A computational study could model this reduction by a reagent like sodium dithionite, calculating the activation energy barriers to understand the reaction's feasibility and kinetics.
Modeling of Tautomeric Equilibria and Interconversion Barriers
Tautomers are structural isomers that readily interconvert. This compound can exist in several tautomeric forms, including the keto (pyrimidin-4-one) form and the enol (pyrimidin-4-ol) form. The position of the nitroso group can also lead to nitroso-oxime tautomerism.
Computational modeling can predict the relative stability of these different tautomers by calculating their energies using high-level quantum chemical methods in both the gas phase and in solution (using solvent models). The calculations can also determine the energy barriers for the interconversion between tautomers, predicting how readily these transformations occur. Identifying the most stable tautomer is crucial as it dictates the molecule's structure and reactivity under specific conditions.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is central to drug discovery and molecular biology. The simulation places the ligand into the binding site of the protein and scores the different poses based on factors like electrostatic interactions, hydrogen bonding, and shape complementarity.
Public databases indicate that this compound (or its tautomer) is present as a ligand in a solved protein structure, specifically dihydrofolate reductase from Cryptosporidium hominis (PDB ID: 3H22). nih.gov A molecular docking study could be used to computationally replicate this binding pose. Furthermore, docking simulations could be employed to screen this compound against other potential biological targets or to predict how modifications to its structure might enhance or alter its binding affinity.
Illustrative Data: Molecular Docking Results This table shows an example of results from a docking simulation of the compound against a hypothetical protein target.
| Parameter | Description | Illustrative Value |
| Binding Affinity | Estimated free energy of binding | -8.2 kcal/mol |
| Hydrogen Bonds | Number of H-bonds between ligand and protein | 4 |
| Key Interacting Residues | Amino acids in the binding site forming key contacts | ASP 25, LYS 54, TYR 110 |
Mechanistic Biological Studies and Molecular Interactions
Investigation of Molecular Targets and Binding Dynamics
While comprehensive studies on the specific molecular targets and binding dynamics of 2,6-diamino-5-nitroso-1H-pyrimidin-4-one are not extensively documented in publicly available literature, research on its derivatives provides significant insights. The structural characteristics of this compound, particularly the pyrimidine (B1678525) core with amino and nitroso functional groups, suggest its potential to interact with enzymes that recognize purine (B94841) and pyrimidine structures.
A study on a derivative, (S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic acid, revealed its binding within the folate-binding catalytic center of Trypanosoma brucei FolD. nih.gov The pyrimidine head of the inhibitor was observed to be wedged between key amino acid residues, with direct hydrogen bonding interactions involving the side chain of D123 and the main chain carbonyls and amides of L101 and V99. nih.gov This suggests that the pyrimidine scaffold is a critical feature for recognition and binding within the active sites of enzymes involved in nucleotide metabolism.
Enzyme Inhibition Mechanisms
The inhibitory potential of this compound and its analogues has been explored against several classes of enzymes, primarily those involved in nucleotide metabolism and DNA repair.
Patents filed for the synthesis of guanine (B1146940) and related antiviral drugs, such as acyclovir (B1169) and ganciclovir, identify 2,4-diamino-5-nitroso-6-hydroxypyrimidine as a crucial intermediate. google.comgoogle.comgoogle.com The process involves the reduction of the nitroso group to an amine, followed by cyclization to form the purine ring of guanine. google.comgoogle.com This role as a direct precursor to guanine implies that the compound itself or its metabolites could influence the nucleotide pool by participating in or competing with enzymes in the purine biosynthesis pathway.
A significant area of investigation has been the inhibition of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGAT) by derivatives of this compound. AGAT is crucial for repairing alkylated guanine in DNA, a type of damage often induced by alkylating chemotherapeutic agents. mdpi.com
Research has demonstrated that a series of 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitroso)pyrimidine derivatives are potent inhibitors of human AGAT. nih.govacs.org The 5-nitrosopyrimidine (B66288) derivatives were found to be more potent inhibitors of AGAT compared to their 5-nitro counterparts. nih.govacs.org A strong positive correlation was observed between the ability of these compounds to inhibit AGAT and their capacity to potentiate the cytotoxicity of the chemotherapeutic agent 1-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea (ACNU). nih.govacs.org This indicates that the potentiation of ACNU's cytotoxic effects is achieved through the inhibition of AGAT activity. nih.govacs.org
Table 1: Inhibition of Human O6-Alkylguanine-DNA Alkyltransferase (AGAT) by 5-Nitrosopyrimidine Derivatives
| Compound | AGAT Inhibition (IC50, µM) |
| 4-(benzyloxy)-2,6-diamino-5-nitrosopyrimidine | Data not specified |
| 2,4-diamino-6-[(4-fluorobenzyl)oxy]-5-nitrosopyrimidine | Strongest inhibitor |
| O6-benzylguanine | Reference compound |
This table is based on qualitative descriptions from the cited research, which states that 2,4-diamino-6-[(4-fluorobenzyl)oxy]-5-nitrosopyrimidine exhibited the strongest ability to inhibit AGAT, being 2.5 and 50 times more potent than 4-(benzyloxy)-2,6-diamino-5-nitrosopyrimidine and O6-benzylguanine, respectively. nih.govacs.org
While direct inhibition of Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TSase), or Reverse Transcriptase (RTase) by this compound has not been specifically reported, its structural relative, 2,4-diamino-6-hydroxypyrimidine, has been utilized as a foundational structure for designing DHFR inhibitors. This suggests that the diaminopyrimidine scaffold is a viable pharmacophore for targeting enzymes in the folate pathway, which is essential for DNA synthesis.
Direct Interactions with Nucleic Acids (DNA/RNA) at a Molecular Level
Direct molecular interaction studies between this compound and nucleic acids are not prevalent in the literature. However, its structural characteristics provide a basis for potential interactions.
The chemical structure of this compound closely resembles that of the purine nucleobase guanine. This structural analogy is evident in its use as a precursor in the chemical synthesis of guanine. google.comgoogle.com This mimicry suggests that the compound could be recognized by enzymes and proteins that normally bind to guanine or its derivatives. Such interactions could lead to the competitive inhibition of enzymes involved in DNA and RNA synthesis or repair. The potential for this compound to be incorporated into nucleic acid chains, acting as a fraudulent nucleotide, is a plausible hypothesis that warrants further investigation.
Influence on DNA Repair Mechanisms
Current scientific literature does not provide specific details on the direct influence of this compound on DNA repair mechanisms such as base excision repair (BER), nucleotide excision repair (NER), or mismatch repair (MMR). While pyrimidine derivatives, in general, are integral to DNA structure and metabolism, and various analogues can influence DNA integrity and repair, dedicated studies focusing on the interaction of this specific nitrosopyrimidine with DNA repair pathways are not available in the reviewed literature. The reactivity of the nitroso group and its potential to induce chemical modifications could theoretically impact DNA, but without experimental evidence, this remains speculative.
Cellular Pathway Perturbations and Molecular Signaling (Non-Clinical Focus)
The primary and most well-documented cellular pathway perturbation involving this compound is its integration into biosynthetic pathways as a metabolic intermediate. Its presence and metabolism inherently divert cellular resources and enzymatic activity towards the synthesis of specific downstream products.
The introduction of this compound into cellular systems can lead to a focused channeling of metabolic flux towards the production of pteridines and their derivatives. This perturbation is a direct consequence of its role as a substrate for specific enzymes that recognize its structure. For instance, in organisms capable of de novo folate synthesis, the enzymatic reduction of the 5-nitroso group is a critical step that commits the pyrimidine core to the pteridine (B1203161) synthesis pathway. This directed synthesis influences the availability of downstream molecules like dihydrofolate and tetrahydrofolate, which are crucial cofactors in one-carbon metabolism, affecting processes such as amino acid and nucleotide biosynthesis.
While broad-spectrum effects of some pyrimidine-based compounds on cellular processes like apoptosis, oxidative stress, and cell cycle regulation have been noted, specific studies detailing such effects for this compound are lacking. nih.gov The principal molecular signaling event associated with this compound is its recognition and transformation by enzymes in specific biosynthetic routes, thereby acting as a molecular signal for the production of essential downstream metabolites.
Role as a Biosynthetic Precursor in Cellular Processes
The compound this compound is a significant intermediate in the biosynthesis of several essential molecules, most notably pteridines, which are precursors to folates and biopterin. derpharmachemica.compatsnap.com It also serves as a key starting material in the synthetic pathway leading to purines like guanine. google.com
The central transformation of this compound involves the reduction of its 5-nitroso group to an amine, yielding 2,4,5-triamino-6-hydroxypyrimidine. google.comgoogle.com This reduction is a critical step that enables the subsequent condensation reaction to form the pyrazine (B50134) ring of the pteridine core structure.
Pteridine and Folate Synthesis: In many microorganisms and plants, the synthesis of pteridines begins with pyrimidine precursors. Following the reduction of this compound to 2,4,5-triamino-6-hydroxypyrimidine, this intermediate reacts with a dicarbonyl compound, often derived from a sugar, to form the pteridine ring system. derpharmachemica.com This forms the foundation for molecules like dihydropterin and, subsequently, dihydrofolate, a key target for antifolate drugs.
Riboflavin (B1680620) (Vitamin B2) Synthesis: The biosynthesis of riboflavin (vitamin B2) in many bacteria and yeasts also involves pyrimidine intermediates derived from GTP. nih.govresearchgate.net The pathway initiates with GTP cyclohydrolase II, leading to the formation of a pyrimidine derivative, 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate. researchgate.netnih.gov This compound undergoes reduction, catalyzed by pyrimidine reductase, to form 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5'-phosphate. nih.gov While not a direct precursor, this compound shares the core 2,6-diaminopyrimidin-4-one structure, highlighting the importance of this scaffold in the biosynthesis of essential cofactors.
Guanine Synthesis: In industrial synthesis, this compound is a well-established precursor for the production of guanine. The process involves the catalytic hydrogenation of the nitrosopyrimidine to 2,4,5-triamino-6-hydroxypyrimidine. google.comgoogle.com This triaminopyrimidine is then cyclized with reagents like formic acid to construct the imidazole (B134444) ring, completing the purine structure of guanine. google.com
The following table summarizes the role of this compound as a precursor in key biosynthetic pathways.
Table 1: Biosynthetic Pathways Involving this compound as a Precursor
| Pathway | Key Intermediate Product | Subsequent Final Product(s) | General Process Description |
|---|---|---|---|
| Pteridine Synthesis | 2,4,5-Triamino-6-hydroxypyrimidine | Pterins, Dihydrofolate, Tetrahydrobiopterin | Reduction of the 5-nitroso group to an amine, followed by condensation with a dicarbonyl compound to form the pteridine ring system. derpharmachemica.compatsnap.com |
| Guanine Synthesis (Industrial) | 2,4,5-Triamino-6-hydroxypyrimidine | Guanine | Catalytic hydrogenation of the nitroso group, followed by cyclization with a one-carbon donor (e.g., formic acid) to form the imidazole ring. google.comgoogle.com |
Future Research Directions and Emerging Paradigms
Development of Asymmetric Synthetic Routes
The synthesis of chiral molecules is a cornerstone of modern organic chemistry, and the development of asymmetric routes to produce enantiomerically pure or enriched derivatives of 2,6-diamino-5-nitroso-1H-pyrimidin-4-one presents a compelling research avenue. While methods for the synthesis of pyrimidine (B1678525) derivatives exist, the enantioselective synthesis of this specific compound remains an open challenge. sigmaaldrich.com
Future research should focus on the application of chiral catalysts, including both metal complexes and organocatalysts, to control the stereochemistry of key bond-forming reactions. For instance, chiral vicinal diamines can be employed as ligands for catalytic systems to induce asymmetry. sigmaaldrich.com The exploration of biocatalysis, utilizing enzymes that can perform stereoselective transformations on pyrimidine precursors, also represents a promising and environmentally benign approach. nih.gov The development of such asymmetric syntheses would not only provide access to novel chiral derivatives for biological screening but also contribute to the broader field of asymmetric catalysis.
Table 1: Potential Asymmetric Synthetic Strategies
| Catalytic System | Description | Potential Application |
| Chiral Metal Catalysts | Transition metal complexes with chiral ligands can catalyze key bond formations, such as C-N or C-C bond formations, in a stereocontrolled manner. | Synthesis of enantiomerically enriched pyrimidinone precursors. |
| Organocatalysis | Small organic molecules, such as chiral amines or squaramides, can be used to catalyze asymmetric transformations, avoiding the use of metals. rsc.org | Enantioselective functionalization of the pyrimidine ring. |
| Biocatalysis | Enzymes, either isolated or in whole-cell systems, can perform highly selective reactions on pyrimidine substrates or their precursors. nih.gov | "Green" and highly enantioselective synthesis of chiral derivatives. |
Exploration of Novel Reactivity and Unconventional Transformations
The reactivity of this compound is ripe for exploration beyond standard functional group transformations. The interplay between the electron-donating amino groups and the electron-withdrawing nitroso group on the pyrimidine ring suggests a unique electronic profile that could be harnessed for novel chemical reactions.
Future investigations could focus on the participation of the nitroso group in cycloaddition reactions, a powerful tool for the construction of complex heterocyclic systems. nih.gov The potential for [4+2] or other cycloaddition pathways involving the nitroso moiety as a dienophile or a diene component should be systematically studied. nih.gov Furthermore, multicomponent reactions (MCRs), which allow for the rapid assembly of molecular complexity from simple starting materials, represent another exciting frontier. nih.govmdpi.com Designing MCRs that incorporate this compound or its precursors could lead to the discovery of novel scaffolds with interesting properties. The exploration of photochemical and electrochemical transformations could also unveil unprecedented reactivity patterns.
In-depth Mechanistic Elucidation of Biological Interactions
While some pyrimidine derivatives are known to possess biological activity, a thorough understanding of the specific interactions of this compound at the molecular level is lacking. nih.govlongdom.org Preliminary studies on related compounds suggest potential antibacterial properties. longdom.org Future research should aim to unravel the precise mechanism of action.
This will involve the systematic identification of its protein targets. mdpi.comnih.govnih.govresearchgate.net Modern chemical biology techniques, such as affinity chromatography with a tagged derivative of the compound or proteomics-based approaches, can be employed to pull down and identify binding partners from cell lysates. nih.govresearchgate.net Once potential targets are identified, detailed biophysical and structural studies, including X-ray crystallography or cryo-electron microscopy, can provide atomic-level insights into the binding interactions. Computational docking studies can further complement experimental data by predicting binding modes and guiding the design of more potent analogs. elsevierpure.com Understanding these interactions is crucial for any future application-oriented research.
Rational Design and Synthesis of Next-Generation Derivatives for Specific Academic Purposes
Building upon the knowledge gained from reactivity and mechanistic studies, the rational design and synthesis of novel derivatives of this compound for specific academic purposes is a logical and important next step. The goal here is not therapeutic application but the creation of molecular tools to probe biological systems or to serve as building blocks for more complex architectures.
For instance, guided by structure-activity relationship (SAR) studies of related pyrimidinones, derivatives with tailored electronic and steric properties can be synthesized to fine-tune their binding affinity and selectivity for a specific protein target. nih.govnih.gov The synthesis of isotopically labeled versions of the compound would be invaluable for mechanistic studies and for use in metabolic labeling experiments. Furthermore, the development of derivatives appended with reporter tags (e.g., fluorescent dyes or biotin) would facilitate the visualization and tracking of the molecule within cellular environments. These next-generation derivatives will serve as powerful tools for the broader scientific community to investigate complex biological processes.
Q & A
Q. What are the common synthetic routes for 2,6-diamino-5-nitroso-1H-pyrimidin-4-one, and how can reaction conditions be optimized?
The synthesis of this compound typically involves nitrosation of pyrimidine precursors under controlled acidic or basic conditions. For example, nitrosation of 2,6-diaminopyrimidin-4-one derivatives using sodium nitrite in acetic acid is a standard method. Optimization strategies include:
- Temperature control (0–5°C to minimize side reactions).
- Use of catalytic agents (e.g., HCl or H2SO4) to enhance nitrosation efficiency.
- Purification via recrystallization from ethanol/water mixtures to isolate high-purity product . Advanced routes may leverage Mitsunobu reactions (for pyrimidine functionalization, as seen in terpyridine synthesis) .
Q. How can researchers characterize the tautomeric forms of this compound?
Tautomerism in this compound (e.g., 1H vs. 3H pyrimidinone forms) significantly impacts reactivity. Methodological approaches include:
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
Stability studies should include:
- pH-dependent degradation : Test solubility and decomposition in buffers (pH 2–12) via HPLC.
- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition above 360°C .
- Light sensitivity : Store in amber vials to prevent nitroso group photodegradation.
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. XRD results) be resolved for this compound?
Contradictions may arise from dynamic tautomerism or crystal packing effects. Strategies include:
- Multi-technique validation : Combine XRD (for solid-state structure) with solution-state NMR and DFT calculations .
- Variable-temperature NMR : Monitor tautomeric equilibria by shifting temperatures (e.g., −40°C to 80°C).
- Iterative refinement : Cross-reference data with known analogs (e.g., fluorinated pyrimidinones) .
Q. What methodologies are effective for designing coordination complexes using this compound as a ligand?
The nitroso and amino groups act as potential binding sites. Key steps involve:
- Metal selection : Transition metals (e.g., Zn<sup>2+</sup>, Cu<sup>2+</sup>) for stable complexes, as seen in cyclen-zinc systems .
- Reaction optimization : Use polar solvents (DMSO, DMF) and inert atmospheres to prevent ligand oxidation.
- Characterization : Employ ESI-MS for complex stoichiometry and XAS for coordination geometry .
Q. How can researchers address low yields in large-scale synthesis of this compound?
Yield optimization requires:
- Stepwise nitrosation : Introduce nitroso groups sequentially to avoid over-reaction.
- Flow chemistry : Improve mixing and heat transfer for exothermic steps.
- Byproduct analysis : Use LC-MS to identify impurities (e.g., diazo byproducts) and adjust stoichiometry .
Data Analysis and Reproducibility
Q. What strategies ensure reproducibility in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




